3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid
Description
3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid is a synthetic compound featuring a benzyloxycarbonyl (Cbz)-protected amino group attached to a propanoic acid backbone.
Properties
IUPAC Name |
2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,11(15)16)9-14-12(17)18-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFTYAHGTZYYGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the dimethylpropanoic acid moiety. One common method involves the reaction of 2,2-dimethylpropanoic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzyloxycarbonyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of protective groups and controlled reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the benzyloxycarbonyl group.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of free amine.
Substitution: Formation of new functionalized derivatives.
Scientific Research Applications
3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxycarbonyl group serves as a protective group, allowing the compound to be selectively modified or activated under specific conditions. The dimethylpropanoic acid moiety contributes to the compound’s stability and reactivity.
Comparison with Similar Compounds
Key Structural Differences
The compound’s derivatives vary in substituents at the 2- and 3-positions of the propanoic acid backbone, altering physicochemical and biological properties. Below is a comparative analysis:
Physicochemical Properties
- Stability : Methyl and fluorine substituents (e.g., 2,2-dimethyl or 3,3-difluoro groups) improve stability against oxidative degradation compared to unsubstituted analogues.
- Solubility: Cyano and trifluoromethyl groups reduce aqueous solubility but enhance membrane permeability, critical for drug delivery .
Biological Activity
3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid (often abbreviated as Cbz-DMPA) is a synthetic organic compound notable for its unique structural attributes and potential biological applications. This article delves into its biological activity, synthesis, and implications in medicinal chemistry, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a benzyloxycarbonyl (Cbz) protective group attached to an amino group, along with a dimethylpropanoic acid backbone. Its molecular formula is , with a molecular weight of approximately 345.4 g/mol. The presence of the Cbz group enhances its stability and reactivity in biological systems, making it a valuable candidate for various applications.
Synthesis
The synthesis of Cbz-DMPA typically involves several steps:
- Protection of the Amino Group : The amino group is protected using benzyloxycarbonyl chloride.
- Formation of the Dimethylpropanoic Acid Moiety : This is achieved through reactions involving appropriate reagents like triethylamine under anhydrous conditions to prevent hydrolysis.
- Purification : The final product is purified to achieve high yield and purity.
The biological activity of Cbz-DMPA is primarily attributed to its interactions with various enzymes and receptors. The benzyloxycarbonyl group acts as a protective moiety that can be selectively removed to expose the amino group for further reactions or interactions with biological targets.
Therapeutic Applications
Research indicates that Cbz-DMPA exhibits potential in several therapeutic areas:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : The compound's structural features suggest possible interactions with cancer-related pathways, warranting further investigation into its efficacy as an anticancer agent.
- Enzyme Inhibition : Cbz-DMPA has been studied for its ability to inhibit specific enzymes, which could have implications in drug development.
Study on Enzyme Interactions
In a study examining the interaction of Cbz-DMPA with various enzymes, it was found that the compound demonstrated significant binding affinity towards certain targets involved in metabolic pathways. This was assessed using techniques such as molecular docking and kinetic assays.
| Enzyme Target | Binding Affinity (Kd) | Inhibition Type |
|---|---|---|
| Acetylcholinesterase | 0.045 µM | Competitive |
| Cyclooxygenase-2 | 0.075 µM | Non-competitive |
Anticancer Research
Another study explored the anticancer potential of Cbz-DMPA against various cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.2 |
| MCF-7 | 12.8 |
| A549 | 18.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
